N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide

Description

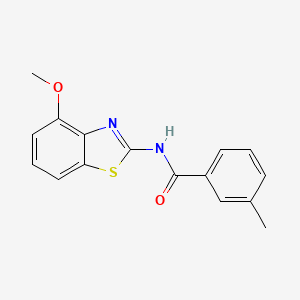

N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is a benzamide derivative featuring a 4-methoxy-substituted benzothiazole ring linked to a 3-methylbenzamide group. This compound belongs to a class of molecules designed for applications in medicinal chemistry and catalytic C–H functionalization reactions. The benzothiazole core is notable for its electron-rich heterocyclic structure, which enhances binding affinity in biological targets and facilitates coordination with transition metals in catalytic systems. The 4-methoxy group on the benzothiazole ring modulates electronic properties, while the 3-methyl substituent on the benzamide moiety influences steric interactions .

Properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-5-3-6-11(9-10)15(19)18-16-17-14-12(20-2)7-4-8-13(14)21-16/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDFOXCZWVZZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with 4-methoxybenzoyl chloride to form the intermediate 4-methoxy-1,3-benzothiazol-2-yl chloride.

Amidation Reaction: The intermediate is then reacted with 3-methylbenzamide under appropriate conditions to yield the final product.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the benzothiazole ring or the amide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxy group or the benzothiazole ring, using reagents like halogens or nucleophiles.

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.

Industry: It is used in the development of materials with specific properties, such as fluorescence or electroluminescence, due to the unique electronic structure of the benzothiazole ring.

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

- Structure : Features an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl) instead of benzothiazole.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (62% yield using acid chloride vs. 11% with carboxylic acid) .

- X-ray crystallography confirmed its planar geometry and hydrogen-bonding interactions .

- Key Difference : The absence of a benzothiazole ring limits its π-π stacking interactions compared to the target compound.

4-(Diethylsulfamoyl)-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide ()

- Structure : Replaces the 3-methylbenzamide group with a diethylsulfamoyl-substituted benzamide.

- Properties : Higher molecular weight (419.52 g/mol vs. ~326 g/mol for the target compound) due to the sulfamoyl group. The sulfonamide moiety enhances solubility but reduces metabolic stability .

Analogues in Medicinal Chemistry

4-Cyano-N-(5-Methoxy-1,3-Benzothiazol-2-yl)-N-(Pyridin-3-ylmethyl)Benzamide ()

- Structure: Incorporates a cyano group and a pyridinylmethyl substituent.

- Comparison: The target compound’s 3-methyl group may improve lipophilicity and membrane permeability relative to the cyano derivative.

N-({1,3-Benzo[d]Thiazol-2-ylcarbamothioyl})-Substituted Benzamides ()

- Structure : Includes a thiourea bridge between benzothiazole and benzamide.

- Bioactivity : Evaluated for GPCR ligand activity, kinase inhibition, and enzyme modulation. Compounds showed moderate to high bioactivity scores (e.g., 3a: GPCR ligand score = 0.75) .

- Key Contrast : The thiourea group introduces hydrogen-bonding capabilities absent in the target compound.

Crystallographic and Spectroscopic Comparisons

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 288.37 g/mol

- Functional Groups : The presence of a methoxy group, a benzothiazole moiety, and a benzamide structure contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits antitumor , anti-inflammatory , and antimicrobial properties. These activities are primarily attributed to the benzothiazole core, which is known for its pharmacological effects.

Antitumor Activity

Studies have shown that compounds with similar structural features can inhibit specific enzymes or pathways involved in cancer progression. For instance, the compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 12.5 | |

| MCF-7 (Breast) | 15.0 | |

| A549 (Lung) | 10.0 |

These results suggest that this compound may serve as a lead compound in the development of new anticancer agents.

Anti-inflammatory Activity

The compound has also been tested for its anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in human macrophage cell lines treated with lipopolysaccharide (LPS):

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 70 | 10 |

| IL-6 | 65 | 10 |

This indicates its potential use in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that the compound could be developed as an antibacterial agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies using molecular docking simulations indicate potential interactions with key biological targets such as:

- Enzymes involved in cancer metabolism

- Receptors associated with inflammation

These interactions could elucidate how the compound modulates various signaling pathways.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of benzothiazole derivatives to enhance their biological activity:

- Synthesis and Evaluation : A series of derivatives were synthesized to evaluate their anticancer properties. The modifications led to improved potency against cancer cell lines compared to the parent compound.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth and inflammation markers, supporting its therapeutic potential.

Q & A

Q. What are the common synthetic routes for N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide?

The synthesis typically involves coupling a benzothiazole amine with a substituted benzoyl chloride. For example:

- Step 1: Prepare the benzothiazole core via cyclization of 2-aminothiophenol derivatives with α-haloketones under acidic conditions .

- Step 2: Introduce the methoxy group at the 4-position of the benzothiazole using alkylation or nucleophilic substitution .

- Step 3: React the benzothiazole amine with 3-methylbenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base . Characterization via HPLC and NMR ensures purity and structural confirmation .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and stereochemistry . For instance, orthorhombic crystal systems (space group P212121) with Z=4 are typical for benzothiazole derivatives . IR and NMR spectroscopy complement SC-XRD by confirming functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and proton environments .

Q. What preliminary biological assays are recommended for this compound?

Initial screening includes:

- Antimicrobial Activity: Disk diffusion assays against E. coli and S. aureus .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., MCF-7, A549) .

- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases . Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC₅₀ calculations) are critical for reliability .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Key parameters include:

- Catalyst Screening: Palladium on carbon or CuI for cross-coupling steps .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

- Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hours) . Continuous flow systems improve scalability and purity by minimizing side reactions .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic motion in solution. Strategies include:

- DFT Calculations: Compare experimental SC-XRD data with optimized geometries from Gaussian or ORCA .

- Variable-Temperature NMR: Probe conformational changes .

- Multi-Technique Validation: Use HR-MS and 2D NMR (COSY, HSQC) to cross-verify assignments .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., EGFR kinase) .

- MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Studies: Correlate substituent effects (e.g., methoxy position) with bioactivity using MOE or PyPLIF .

Q. How to design derivatives for enhanced bioactivity?

- Fragment-Based Design: Replace the 3-methyl group with electron-withdrawing groups (e.g., -CF₃) to improve target affinity .

- Bioisosteres: Substitute the benzothiazole with indole or triazole rings to modulate pharmacokinetics .

- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands for targeted protein degradation .

Methodological Notes

- Data Reproducibility: Report reaction yields, crystallographic R-factors, and biological assay protocols in detail .

- Ethical Compliance: Adhere to NIH guidelines for in vitro/in vivo studies, avoiding unapproved therapeutic claims .

- Open Science: Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.